molecular formula C18H16S2Si B15199092 Bis(benzo[b]thiophen-2-yl)dimethylsilane CAS No. 124052-10-4

Bis(benzo[b]thiophen-2-yl)dimethylsilane

Cat. No.: B15199092
CAS No.: 124052-10-4
M. Wt: 324.5 g/mol
InChI Key: PDNJUDWNHVZGAN-UHFFFAOYSA-N
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Description

Bis(benzo[b]thiophen-2-yl)dimethylsilane is an organosilicon compound that features two benzo[b]thiophene groups attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzo[b]thiophen-2-yl)dimethylsilane typically involves the coupling of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed cross-coupling reaction, where benzo[b]thiophene is reacted with dimethylchlorosilane in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[b]thiophen-2-yl)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzo[b]thiophene rings.

    Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions at the silicon center.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Bis(benzo[b]thiophen-2-yl)dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism by which bis(benzo[b]thiophen-2-yl)dimethylsilane exerts its effects is primarily related to its electronic structure. The benzo[b]thiophene rings can participate in π-π interactions, and the silicon atom can influence the compound’s overall electronic properties. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Bis(thiophen-2-yl)dimethylsilane: Similar structure but with thiophene rings instead of benzo[b]thiophene.

    Bis(benzo[b]furan-2-yl)dimethylsilane: Contains benzo[b]furan rings instead of benzo[b]thiophene.

    Bis(benzo[b]selenophen-2-yl)dimethylsilane: Features benzo[b]selenophene rings.

Uniqueness

Bis(benzo[b]thiophen-2-yl)dimethylsilane is unique due to the presence of benzo[b]thiophene rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can enhance its performance in specific applications, such as organic electronics and materials science .

Properties

CAS No.

124052-10-4

Molecular Formula

C18H16S2Si

Molecular Weight

324.5 g/mol

IUPAC Name

bis(1-benzothiophen-2-yl)-dimethylsilane

InChI

InChI=1S/C18H16S2Si/c1-21(2,17-11-13-7-3-5-9-15(13)19-17)18-12-14-8-4-6-10-16(14)20-18/h3-12H,1-2H3

InChI Key

PDNJUDWNHVZGAN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC2=CC=CC=C2S1)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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